molecular formula C19H25BrN4 B8272729 [4-(4-Bromophenyl)-pyrimidin-2-yl]-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine

[4-(4-Bromophenyl)-pyrimidin-2-yl]-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine

Cat. No. B8272729
M. Wt: 389.3 g/mol
InChI Key: XEPBSNMYSYLYOF-UHFFFAOYSA-N
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Patent
US07615562B2

Procedure details

4-(4-Bromo-phenyl)-2-methanesulfinyl-pyrimidine (0.25 g, 0.84 mmol) and 4-amino-2,2,6,6,-tetramethylpiperidine (1 ml) were heated for 45 minutes at 130° C. Evaporation and chromatography on silicagel (EtOAc/MeOH/ammonia:95/4.5/0.5 to 90/9/1) gave the title compound as white crystals. Yield: 260 mg (78%).
Name
4-(4-Bromo-phenyl)-2-methanesulfinyl-pyrimidine
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][N:11]=[C:10](S(C)=O)[N:9]=2)=[CH:4][CH:3]=1.[NH2:17][CH:18]1[CH2:23][C:22]([CH3:25])([CH3:24])[NH:21][C:20]([CH3:27])([CH3:26])[CH2:19]1>>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][N:11]=[C:10]([NH:17][CH:18]3[CH2:19][C:20]([CH3:27])([CH3:26])[NH:21][C:22]([CH3:25])([CH3:24])[CH2:23]3)[N:9]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
4-(4-Bromo-phenyl)-2-methanesulfinyl-pyrimidine
Quantity
0.25 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C1=NC(=NC=C1)S(=O)C
Name
Quantity
1 mL
Type
reactant
Smiles
NC1CC(NC(C1)(C)C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Evaporation and chromatography on silicagel (EtOAc/MeOH/ammonia:95/4.5/0.5 to 90/9/1)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C1=NC(=NC=C1)NC1CC(NC(C1)(C)C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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